molecular formula C13H13ClN2OS B2353988 2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 450360-89-1

2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2353988
CAS No.: 450360-89-1
M. Wt: 280.77
InChI Key: KXFVWFYUQWFRKA-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a thiazole ring, and a 3-methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetamide with a thiazole derivative. One common method includes the following steps:

    Formation of Thiazole Intermediate: The thiazole ring is synthesized by reacting a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions. This reaction is usually carried out in ethanol as a solvent at reflux temperature.

    Coupling Reaction: The thiazole intermediate is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with similar structural features but different substituents.

    2-Amino-5-chloro-N,3-dimethylbenzamide: Another compound with a chloro group and a thiazole ring, used as an intermediate in the synthesis of insecticides.

Uniqueness

2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-3-2-4-10(5-9)6-11-8-15-13(18-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFVWFYUQWFRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450360-89-1
Record name 2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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